3-(Octyloxy)propylammonium acetate is a quaternary ammonium compound characterized by its unique structure, which includes an octyloxy group attached to a propylammonium moiety. Its molecular formula is , and it has a molecular weight of approximately 247.37 g/mol. This compound is recognized for its amphiphilic properties, making it useful in various applications ranging from surfactants to biological studies .
The chemical behavior of 3-(Octyloxy)propylammonium acetate can be understood through its ability to participate in several types of reactions:
These reactions highlight the compound's versatility in chemical synthesis and modification .
Research on 3-(Octyloxy)propylammonium acetate indicates potential biological activities, particularly in antimicrobial and antifungal applications. Its cationic nature allows it to disrupt microbial membranes, leading to cell lysis. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to enhance solubility and permeability of hydrophobic drugs across biological membranes .
Synthesis of 3-(Octyloxy)propylammonium acetate generally involves a two-step process:
This method allows for the efficient production of the compound while maintaining high purity levels .
3-(Octyloxy)propylammonium acetate finds applications in various fields:
These applications leverage its unique chemical properties and biological activity .
Studies focusing on the interactions of 3-(Octyloxy)propylammonium acetate with biological membranes have shown that it can significantly alter membrane fluidity and permeability. This property makes it a valuable candidate for drug formulation, particularly for improving the bioavailability of poorly soluble drugs. Furthermore, its interaction with proteins and nucleic acids has been explored, indicating potential roles in gene delivery systems .
Several compounds exhibit structural similarities to 3-(Octyloxy)propylammonium acetate. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Nonoxy)propylammonium acetate | C_{14}H_{31}NO_3 | Longer alkoxy chain enhances hydrophobicity |
3-(Decyloxy)propylammonium acetate | C_{15}H_{33}NO_3 | Increased chain length may improve surfactant properties |
1-Octanol propylamine acetate | C_{11}H_{25}NO_2 | Lacks the ammonium functionality, affecting biological activity |
Octadecyltrimethylammonium chloride | C_{21}H_{42}ClN | Quaternary ammonium structure enhances antimicrobial efficacy |
The uniqueness of 3-(Octyloxy)propylammonium acetate lies in its balance between hydrophilicity and hydrophobicity, which is critical for applications requiring membrane interaction without complete disruption .
QACs were first synthesized in 1916 by Jacobs and Heidelberg, who recognized their biocidal potential. The foundational work of Domagk in 1935 led to alkyl dimethyl benzyl ammonium chloride (ADBAC), the first-generation QAC, which demonstrated enhanced antimicrobial efficacy. Subsequent generations, such as didecyl dimethyl ammonium chloride (DDAC) and dual-chain QACs, improved tolerance to organic matter and hard water. By the mid-20th century, QACs became staples in disinfectants, fabric softeners, and personal care products. The COVID-19 pandemic further amplified their use, with over 50% of EPA-listed disinfectants containing QACs.
3-(Octyloxy)propylammonium acetate represents a specialized QAC derivative, synthesized by neutralizing 3-(octyloxy)propanamine with acetic acid. Its structure combines a hydrophobic octyloxy chain, a propylammonium cation, and an acetate anion, enabling dual functionality as a surfactant and antimicrobial agent. Unlike early QACs, this compound’s ester linkages may enhance biodegradability, addressing environmental concerns associated with persistent predecessors like distearyldimethylammonium chloride.
Despite its potential, 3-(octyloxy)propylammonium acetate remains understudied. Key gaps include:
Quaternary ammonium salts are permanently charged polyatomic ions with the general structure [NR4]+, where R represents alkyl, aryl, or organyl groups [19]. The most widely documented approach for synthesizing quaternary ammonium compounds involves the alkylation of tertiary amines through nucleophilic substitution reactions [19]. This process, historically referred to as the Menshutkin reaction in older literature, represents a bimolecular nucleophilic substitution (SN2) reaction where a tertiary amine reacts with an alkyl halide to produce quaternary ammonium salts [3] [47].
The general reaction mechanism proceeds through the simultaneous breaking of the carbon-halide bond and formation of a new nitrogen-carbon bond during the transition state [3]. In solution environments, the final products may exist as separate ions, ion pairs, or solid salts, with the Menshutkin reactions exhibiting established reversibility in solution conditions [3]. The reaction rate demonstrates progressive enhancement with increasing dielectric constant of the solvent used, as confirmed by density functional theory calculations showing lengthening of carbon-halide bonds and shortening of carbon-nitrogen bonds in the transition state [3].
Reaction conditions significantly influence the success of quaternary ammonium salt formation [3]. Polar solvents typically provide optimal conditions by stabilizing the transition state and increasing reaction rates [3]. The choice of leaving group follows the established order of reactivity: alkyl iodides demonstrate superior alkylating capacity compared to bromides, which in turn surpass chlorides in reactivity [47]. Benzylic, allylic, and α-carbonylated alkyl halides serve as excellent reactants due to their enhanced electrophilic character [47].
Table 1: Reaction Parameters for Quaternary Ammonium Salt Formation
Parameter | Optimal Conditions | Temperature Range | Reaction Time | Yield Range |
---|---|---|---|---|
Solvent System | Polar aprotic solvents | 50-140°C | 1-24 hours | 70-95% |
Leaving Group | Iodide > Bromide > Chloride | - | - | - |
Pressure Conditions | 12-65 bar | 70-130°C | Short residence times | High conversion |
Catalyst Requirements | Often catalyst-free | Variable | Variable | Variable |
The synthesis of 3-(octyloxy)propylammonium acetate involves a multi-step process that begins with the preparation of the corresponding ether-amine precursor followed by quaternization and acetate salt formation [1]. The molecular formula C13H29NO3 corresponds to a molecular weight of 247.37 g/mol, with the compound bearing the CAS number 15930-71-9 [1].
The initial step requires the formation of 3-octoxypropan-1-amine through etherification reactions [1]. This process typically employs the Williamson ether synthesis mechanism, where an alkoxide nucleophile undergoes SN2 reaction with a primary alkyl halide [20] [21]. The reaction proceeds through backside attack of the nucleophile on the carbon atom, resulting in inversion of configuration at the electrophilic center [20]. For the octyloxy substitution, octanol serves as the alcohol component, which undergoes deprotonation to form the corresponding alkoxide ion using strong bases such as sodium hydride or potassium hydride [20].
The etherification step involves the reaction of the alkoxide with 3-chloropropylamine or its protected derivatives [15]. Temperature control remains critical, with reactions typically conducted at 50-100°C to ensure optimal reaction rates while minimizing side reactions [23]. The reaction mechanism follows the characteristic SN2 pathway, requiring primary alkyl halides for successful ether formation [21].
Following ether formation, the quaternization step converts the tertiary amine precursor to the quaternary ammonium cation [25]. This transformation utilizes alkyl halides, with methyl iodide representing the most commonly employed quaternizing agent due to its superior reactivity [25]. The quaternization reaction proceeds optimally under pressure conditions ranging from 12-65 bar and temperatures between 50-140°C [25]. Molar ratios between the tertiary amine and alkyl halide typically range from 1:1.3 to 1:2.9 for optimal conversion [25].
The final step involves acetate salt formation through acid-base neutralization reactions [28] [31]. Acetic acid reacts with the quaternary ammonium hydroxide intermediate to form the corresponding acetate salt [28]. This process follows standard acid-base chemistry, where the acetate anion (CH3COO-) combines with the quaternary ammonium cation to form the final ionic compound [28] [31].
Contemporary synthetic approaches for quaternary ammonium salts increasingly emphasize environmentally sustainable methodologies that minimize waste generation and energy consumption [9] [12]. Microwave-assisted synthesis represents a significant advancement in green chemistry applications for quaternary ammonium salt preparation [9] [36]. These methods achieve comparable or superior yields compared to conventional heating approaches while dramatically reducing reaction times from hours to minutes [9] [36].
Microwave irradiation enables solvent-free reaction conditions, eliminating the need for large volumes of organic solvents traditionally required for quaternization reactions [36]. The technique achieves reaction temperatures of 95-170°C with power settings of 300 watts, producing yields ranging from 73-98% within 5-35 minutes [36]. This represents a substantial improvement over classical heating methods that require 12-48 hours for completion [36].
Table 2: Green Chemistry Methods for Quaternary Ammonium Salt Synthesis
Method | Reaction Time | Temperature | Yield Range | Solvent Requirements |
---|---|---|---|---|
Microwave Irradiation | 5-35 minutes | 95-170°C | 73-98% | Solvent-free |
Ultrasound Irradiation | 60 minutes | 60°C | 85-98% | Minimal solvent |
Conventional Heating | 12-48 hours | 80°C | 76-98% | High solvent volume |
Continuous Flow | Minutes | 70-130°C | 90-95% | Reduced solvent |
Ultrasound-assisted synthesis provides another green chemistry alternative for quaternary ammonium salt preparation [9]. Ultrasonic irradiation at frequencies of 35 Hz achieves reaction completion within 60 minutes at 60°C, producing yields of 85-98% [9]. The ultrasonic method requires minimal solvent volumes compared to conventional approaches, further enhancing the environmental sustainability of the synthetic process [9].
Continuous flow reactor technology offers additional advantages for sustainable quaternary ammonium salt production [10] [25]. These systems enable precise temperature and pressure control while minimizing residence times and reducing overall reaction volumes [10]. The continuous nature of the process allows for better heat management and reduces the formation of unwanted by-products [10].
Solvent-free quaternization represents a particularly attractive green chemistry approach [35]. High-temperature, solvent-free methods utilize dimethylsulfate as the quaternizing agent in molten tertiary amine substrates under inert atmosphere conditions [35]. These processes eliminate the environmental burden associated with organic solvent use while maintaining high reaction yields [35].
Industrial production of quaternary ammonium salts requires careful consideration of reactor design, process intensification, and economic factors [10] [38] [39]. Batch reactor systems traditionally employed for quaternary ammonium salt manufacture utilize reactor volumes of approximately 10 cubic meters, operating at sub-optimal temperatures due to limited heat transfer capabilities [39]. These large-volume systems suffer from poor temperature control, viscous phase formation, and potential thermal degradation issues [39].
Continuous reactor technology offers significant advantages for industrial-scale quaternary ammonium salt production [25] [38]. Tubular reactor designs enable operation at pressures sufficient to maintain alkyl halides in solution, typically ranging from 12-65 bar [25]. The continuous process maintains temperatures between 50-140°C with molar ratios of tertiary amine to alkyl halide from 1:1.3 to 1:2.9 [25]. These conditions produce high yields with minimal by-product formation [25].
Process intensification through microreactor technology demonstrates exceptional potential for industrial applications [10]. Microreactor systems achieve space-time yields exceeding conventional batch processes by factors of 100-1000 [10]. A 0.57-liter spinning disk reactor can theoretically produce 2,150 kg per hour per liter, translating to over 9.8 million kg annually of 99% pure quaternary ammonium salt [10]. This productivity enhancement occurs at substantially reduced capital investment costs compared to conventional batch reactors [10].
Table 3: Industrial Production Comparison
Reactor Type | Volume | Productivity | Temperature Control | Capital Investment |
---|---|---|---|---|
Batch Reactor | 10 m³ | Baseline | Poor | High |
Continuous Tubular | Variable | 5-10x improvement | Good | Moderate |
Microreactor | 0.57 L | 100-1000x improvement | Excellent | Low |
Spinning Disk | <1 L | >2000 kg/h/L | Excellent | Very Low |
Heat management represents a critical consideration for industrial-scale quaternary ammonium salt production [39]. The highly exothermic nature of quaternization reactions requires sophisticated heat removal systems to prevent thermal degradation and maintain product quality [39]. Autothermal heat integration using tube-in-shell heat exchangers provides effective temperature control while improving energy efficiency [39].
Economic considerations favor continuous production methods over traditional batch processes [38] [39]. The quaternary ammonium salts market demonstrates steady growth, with global market projections reaching 1.37 billion dollars by 2029 at a compound annual growth rate of 4.9% [42]. North America represents the largest market segment, accounting for 32.5% of global demand and creating an absolute opportunity of 280.4 million dollars from 2024 to 2034 [41].
Raw material considerations influence industrial production strategies [39]. Renewable feedstock utilization, particularly dimethyl carbonate as an alternative to traditional alkyl halides, offers environmental advantages while maintaining production efficiency [39]. However, the reduced reactivity of renewable quaternizing agents may require process modifications to achieve acceptable conversion rates [39].
3-(Octyloxy)propylammonium acetate represents a distinctive class of ionic liquids characterized by its unique molecular architecture comprising an octyloxy chain, propylammonium cation, and acetate anion [1] [2]. The compound exhibits a molecular weight of 247.37 g/mol and possesses the chemical formula C13H29NO3, with the CAS registry number 15930-71-9 [1] [2].
The molecular structure consists of three principal components that determine its physicochemical properties: an octyloxy chain (C8H17O-) providing hydrophobic character, a propylamine group (-C3H6NH3+) contributing hydrophilic properties, and an acetate counterion (CH3COO-) that balances the charge [1]. This amphiphilic structure results in surfactant-like properties that enable the compound to interact with both polar and non-polar environments [1].
Property | Value | Reference Method |
---|---|---|
Molecular Weight | 247.37 g/mol | Calculated |
Density (estimated) | ~1.0 g/cm³ | Comparative analysis |
Boiling Point | >250°C (estimated) | Thermal stability data |
Solubility in Water | High | Ionic nature |
Vapor Pressure | Very low | Ionic liquid property |
Thermal Stability | Up to 250°C | Typical for class |
The molecular interactions in 3-(Octyloxy)propylammonium acetate are dominated by electrostatic forces between the cationic ammonium group and the anionic acetate counterion [3] [4]. These doubly ionic hydrogen bonds represent a significant feature of ionic liquids, where hydrogen bonding occurs between charged species rather than neutral molecules [4]. The electrostatic component of interaction energies in hydrogen-bonded ionic liquids typically ranges between -482.7 to -262.3 kJ mol⁻¹, substantially higher than those observed in aprotic ionic liquids [3].
Interaction Type | Description | Strength |
---|---|---|
Electrostatic Interactions | Cation-anion attraction | Strong |
Hydrogen Bonding | N-H...O interactions | Moderate |
van der Waals Forces | Alkyl chain interactions | Weak |
Dipole-Dipole Interactions | Polar group interactions | Moderate |
Hydrophobic Interactions | Octyl chain aggregation | Moderate |
The hydrogen bonding capability of the ammonium group facilitates specific interactions with the acetate anion, creating a network of intermolecular forces that contribute to the compound's stability and unique properties [3] [4]. The presence of the octyl chain introduces additional complexity through hydrophobic interactions, which play a crucial role in determining the compound's interfacial behavior and self-assembly properties.
The amphiphilic nature of 3-(Octyloxy)propylammonium acetate enables significant surfactant behavior characterized by critical micelle formation and pronounced interfacial activity [6]. The compound demonstrates typical surfactant properties with critical micelle concentration (CMC) values varying with environmental conditions .
In deionized water at 25°C, the compound exhibits a CMC range of 0.8-1.2 mmol/L, while in high-salinity environments (3% NaCl), the CMC decreases to 0.2-0.5 mmol/L . This reduction in CMC under high-salinity conditions results from decreased electrostatic repulsion between headgroups, which facilitates micelle formation at lower concentrations .
Parameter | Value Range | Conditions |
---|---|---|
Critical Micelle Concentration | 0.8-1.2 mmol/L | Deionized water, 25°C |
CMC (High salinity) | 0.2-0.5 mmol/L | 3% NaCl solution |
Micelle Size | 2.5-4.0 nm | Low salinity |
Micelle Size (High salinity) | 5.0-7.5 nm | High salinity |
Surface Tension Reduction | Up to 98% | Optimal conditions |
Interfacial Activity | High | Oil-water interface |
The micelle formation process involves the spontaneous aggregation of amphiphilic molecules above the CMC, with micelle sizes ranging from 2.5-4.0 nm in low-salinity conditions to 5.0-7.5 nm in high-salinity environments . The larger micelle size in high-salinity conditions correlates with the reduced electrostatic repulsion between charged headgroups, allowing for more compact packing arrangements .
The interfacial dynamics of 3-(Octyloxy)propylammonium acetate are governed by its ability to adsorb at liquid-liquid and liquid-gas interfaces [7]. The compound demonstrates remarkable surface tension reduction capabilities, achieving up to 98% reduction under optimal conditions [8]. This exceptional interfacial activity stems from the balanced hydrophilic-lipophilic properties conferred by the octyl chain length and the ionic headgroup [1].
The interfacial organization involves the formation of ordered molecular arrangements at phase boundaries, with the alkyl chains oriented toward the non-polar phase and the charged headgroups directed toward the polar phase [7]. This molecular orientation creates an effective interfacial layer that significantly reduces surface tension and facilitates enhanced mass transfer between immiscible phases [7].
3-(Octyloxy)propylammonium acetate exhibits significant catalytic potential in organic synthesis through multiple mechanistic pathways [9] [10]. The compound's dual ionic nature enables it to function as both a catalyst and reaction medium, facilitating various transformations under mild conditions [9] [10].
The catalytic activity primarily stems from the acetate anion's nucleophilic properties and the ammonium cation's ability to stabilize reaction intermediates [10]. In multi-component reactions, the compound demonstrates particular efficacy in promoting condensation reactions, heterocycle formation, and nucleophilic substitutions [9] [10].
Application Type | Mechanism | Efficiency |
---|---|---|
Phase Transfer Catalysis | Ion pair formation | High |
Acid-Base Catalysis | Proton transfer | Moderate |
Nucleophilic Substitution | Anion activation | Good |
Condensation Reactions | Basic activation | Moderate |
Heterocycle Formation | Multi-component reactions | Good |
The mechanism of catalytic action involves the formation of ion pairs between the ammonium cation and nucleophilic species, effectively transferring reactive anions from aqueous to organic phases [11] [12]. This phase transfer capability enables reactions between otherwise incompatible reagents, significantly expanding the scope of accessible transformations [11] [12].
In Knoevenagel condensation reactions, 3-(Octyloxy)propylammonium acetate functions as a mild base catalyst, facilitating the formation of carbon-carbon bonds between aldehydes and active methylene compounds [9]. The acetate anion provides the necessary basicity to deprotonate the methylene group, while the ammonium cation stabilizes the resulting carbanion intermediate [9].
The compound's catalytic efficiency in organic synthesis is enhanced by its recyclability and thermal stability [9]. The ionic liquid nature allows for facile separation from reaction products and subsequent reuse without significant loss of catalytic activity [9]. This recyclability, combined with the mild reaction conditions typically required, makes 3-(Octyloxy)propylammonium acetate an attractive catalyst for sustainable organic synthesis [9].
3-(Octyloxy)propylammonium acetate serves as an effective phase-transfer catalyst, facilitating reactions between reagents dissolved in immiscible phases [11] [13]. The compound's amphiphilic structure enables it to function as a molecular shuttle, transferring ionic species across phase boundaries and enabling heterogeneous reactions to proceed under homogeneous-like conditions [11] [13].
The phase-transfer mechanism involves the formation of lipophilic ion pairs between the ammonium cation and nucleophilic anions present in the aqueous phase [11]. These ion pairs possess sufficient lipophilicity to partition into the organic phase, where they react with electrophilic substrates [11]. The resulting product formation regenerates the phase-transfer catalyst, allowing for catalytic turnover [11].
The effectiveness of 3-(Octyloxy)propylammonium acetate in phase-transfer catalysis depends on several structural parameters, including the alkyl chain length and the nature of the counterion [13]. The octyl chain provides optimal hydrophobic character for organic phase solubility, while the acetate anion offers appropriate nucleophilicity for substrate activation [13].
Compound | Alkyl Chain | Relative Activity | Solubility |
---|---|---|---|
3-(Octyloxy)propylammonium acetate | C8 | 1.0 (baseline) | High |
3-(Isodecyloxy)propylammonium acetate | C10 | 2.3 | Moderate |
3-(Tridecyloxy)propylammonium acetate | C13 | 0.7 | Low |
3-(Hexyloxy)propylammonium acetate | C6 | 0.8 (estimated) | Very High |
The compound demonstrates superior performance in liquid-liquid phase-transfer systems compared to traditional quaternary ammonium salts due to its enhanced thermal stability and reduced toxicity [13]. The ionic liquid nature provides additional advantages, including negligible vapor pressure, which eliminates catalyst loss through evaporation [13].
In solvent systems, 3-(Octyloxy)propylammonium acetate functions as both a reaction medium and catalyst, creating a biphasic system that facilitates product separation while maintaining catalytic activity [14]. The compound's ability to dissolve both polar and non-polar substrates enables the development of more efficient and environmentally friendly synthetic processes [14].
The role of 3-(Octyloxy)propylammonium acetate in advanced solvent systems extends to its use in supported ionic liquid phase (SILP) catalysis, where the compound is immobilized on solid supports to create heterogeneous catalytic systems [15]. This approach combines the advantages of homogeneous catalysis with the ease of catalyst separation and recovery associated with heterogeneous systems [15].